molecular formula C8H10N2O4S B14016934 3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid CAS No. 73541-87-4

3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid

Cat. No.: B14016934
CAS No.: 73541-87-4
M. Wt: 230.24 g/mol
InChI Key: AFNOLFUUKQPVMC-UHFFFAOYSA-N
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Description

3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid is a chemical compound that features a pyrimidine ring substituted with a methylsulfanyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid typically involves the reaction of a pyrimidine derivative with a thiol and a propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as amines or halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce hydroxyl derivatives.

Scientific Research Applications

3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-dioxo-1H-pyrimidin-6-yl)methylphosphonic acid
  • 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid

Uniqueness

3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the combination of the pyrimidine ring and the propanoic acid moiety contributes to its potential biological activities.

Properties

CAS No.

73541-87-4

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C8H10N2O4S/c11-6-3-5(9-8(14)10-6)4-15-2-1-7(12)13/h3H,1-2,4H2,(H,12,13)(H2,9,10,11,14)

InChI Key

AFNOLFUUKQPVMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)NC1=O)CSCCC(=O)O

Origin of Product

United States

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